Cas no 3446-90-0 (4-(Methylthio)benzenemethanol)

4-(Methylthio)benzenemethanol 化学的及び物理的性質
名前と識別子
-
- p-Methylthiobenzyl alcohol
- 4-(Methylthio)benzyl alcohol
- (4-methylsulfanylphenyl)methanol
- 4-(Hydroxymethyl)thioanisole
- 4-(Methylthio)benzenemethanol
- (4-methylthiophenyl)methan-1-ol
- [4-(Methylsulfanyl)phenyl]methanol
- [4-(methylthio)phenyl]methanol
- 4-hydroxymethylphenyl methyl sulfide
- 4-thiomethylbenzyl alcohol
- C-(4-methylsulfanylphenyl)-methanol
- p-methylsulfanyl-benzyl alcohol
- p-methylthiophenyl methanol
- Benzylalcohol, p-(methylthio)- (7CI,8CI)
- 4-(Hydroxymethyl)phenyl methyl sulfide
- 4-(Methylmercapto)benzyl alcohol
- 4-Methylsulfanylbenzyl alcohol
- p-(Methylthio)benzyl alcohol
- (4-(methylthio)phenyl)methanol
- Benzenemethanol, 4-(methylthio)-
- 4-methylthiobenzyl alcohol
- MTXQKSQYMREAGJ-UHFFFAOYSA-N
- PubChem7470
- 4-(Methylthio)benzylalcohol
- 4-methylmercaptobenzyl alcohol
- 4-Methylsulfanylbenzyl alcoho
- 4-(Methylthio)benzyl alcohol, 98%
- InChI=1/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H
- DTXSID10343894
- D91589
- (4-methylsulfanyl-phenyl)-methanol
- J-019620
- CS-W014397
- MFCD00009706
- AKOS005202807
- J-513778
- A822247
- M2314
- 4-Methylthio benzyl alcohol
- SCHEMBL564610
- [4-(Methylsulfanyl)phenyl]methanol #
- 3446-90-0
- AS-60172
- FT-0634859
- EN300-69547
- AB00982
- DB-048629
-
- MDL: MFCD00009706
- インチ: 1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
- InChIKey: MTXQKSQYMREAGJ-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])C1C([H])=C([H])C(C([H])([H])O[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 154.04500
- どういたいしつりょう: 154.045
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 87.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.1125 (rough estimate)
- ゆうかいてん: 39.0 to 43.0 deg-C
- ふってん: 109°C/0.4mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: 1.5780 (estimate)
- すいようせい: Soluble in water.
- PSA: 45.53000
- LogP: 1.90080
- ようかいせい: 未確定
4-(Methylthio)benzenemethanol セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
4-(Methylthio)benzenemethanol 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(Methylthio)benzenemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB132566-5 g |
4-(Methylthio)benzyl alcohol, 98%; . |
3446-90-0 | 98% | 5g |
€73.00 | 2023-05-10 | |
Apollo Scientific | OR911843-25g |
4-(Methylthio)benzyl alcohol |
3446-90-0 | 98% | 25g |
£189.00 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021021-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 25g |
¥641 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101850-100g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 100g |
¥2313.90 | 2023-09-02 | |
TRC | M331280-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 25g |
$ 604.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22455-25g |
4-(Methylthio)benzyl alcohol, 98% |
3446-90-0 | 98% | 25g |
¥1737.00 | 2023-03-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22455-100g |
4-(Methylthio)benzyl alcohol, 98% |
3446-90-0 | 98% | 100g |
¥5321.00 | 2023-03-09 | |
Enamine | EN300-69547-0.25g |
[4-(methylsulfanyl)phenyl]methanol |
3446-90-0 | 95% | 0.25g |
$19.0 | 2023-05-25 | |
BAI LING WEI Technology Co., Ltd. | K14B22455-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 25g |
¥1737 | 2023-11-24 | |
abcr | AB132566-100g |
4-(Methylthio)benzyl alcohol, 98%; . |
3446-90-0 | 98% | 100g |
€523.00 | 2025-02-17 |
4-(Methylthio)benzenemethanol 関連文献
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A. Montagut-Romans,M. Boulven,M. Lemaire,F . Popowycz New J. Chem. 2014 38 1794
-
Dandan Li,Fei Ruan,Yangxin Jin,Qingping Ke,Yali Cao,Hao Wang,Tingting Wang,Yujun Song,Ping Cui Catal. Sci. Technol. 2019 9 418
-
Cláudia Gomes Silva,Avelino Corma,Hermenegildo García J. Mater. Chem. 2010 20 3141
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Babak Karimi,Ebrahim Badreh Org. Biomol. Chem. 2011 9 4194
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Nasim Ganji,Babak Karimi,Sepideh Najafvand-Derikvandi,Hojatollah Vali RSC Adv. 2020 10 13616
-
Takao Osako,Kaoru Torii,Yasuhiro Uozumi RSC Adv. 2015 5 2647
-
Carmela Aprile,Avelino Corma,Hermenegildo Garcia Phys. Chem. Chem. Phys. 2008 10 769
-
Babak Karimi,Mina Ghahremani,Hojatollah Vali,Rosaria Ciriminna,Mario Pagliaro Chem. Commun. 2021 57 8897
-
Xinjiang Cui,Chengming Zhang,Feng Shi,Youquan Deng Chem. Commun. 2012 48 9391
4-(Methylthio)benzenemethanolに関する追加情報
Chemical Profile of 4-(Methylthio)benzenemethanol (CAS No. 3446-90-0)
4-(Methylthio)benzenemethanol, identified by the Chemical Abstracts Service Number (CAS No.) 3446-90-0, is a significant organic compound with a broad spectrum of applications in pharmaceutical and chemical research. This compound, featuring a benzene ring substituted with a methylthio group and a hydroxymethyl side chain, has garnered attention due to its structural versatility and potential utility in synthetic chemistry.
The molecular structure of 4-(Methylthio)benzenemethanol consists of a phenolic moiety linked to a sulfur-containing group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and thioether functionalities allows for diverse chemical transformations, including oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis.
In recent years, 4-(Methylthio)benzenemethanol has been explored in the development of novel pharmaceutical agents. Its unique structural features have been leveraged to design molecules with potential biological activity. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The benzene ring serves as a scaffold that can be modified to enhance binding affinity to biological targets, while the methylthio group introduces steric and electronic effects that fine-tune the pharmacological profile.
One of the most compelling aspects of 4-(Methylthio)benzenemethanol is its role in the synthesis of specialized ligands for metal-organic frameworks (MOFs). These frameworks are increasingly used in catalysis, gas storage, and separation technologies. The compound's ability to coordinate with transition metals makes it an excellent precursor for designing MOFs with tailored properties. Recent studies have demonstrated its utility in creating MOFs with enhanced stability and selectivity for small molecule uptake.
The pharmaceutical industry has also shown interest in 4-(Methylthio)benzenemethanol as a precursor for drug candidates. Its structural motif is reminiscent of several known bioactive compounds, suggesting that modifications to this core structure could yield new therapeutic agents. Researchers have been particularly intrigued by its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The hydroxymethyl group provides a site for further functionalization, enabling the creation of molecules that can selectively inhibit specific kinases.
From a synthetic chemistry perspective, 4-(Methylthio)benzenemethanol offers several advantages as an intermediate. Its reactivity allows for the facile introduction of additional functional groups, making it adaptable to various synthetic strategies. For example, it can be oxidized to form corresponding aldehydes or carboxylic acids, or it can undergo nucleophilic substitution reactions to introduce different substituents at the aromatic ring or the thioether moiety. These transformations make it a valuable tool in the chemist's arsenal for constructing complex organic molecules.
The use of 4-(Methylthio)benzenemethanol in material science is another area of growing interest. Its ability to form coordination complexes with metals has been exploited in the development of luminescent materials and sensors. These materials find applications in optoelectronics and environmental monitoring, where their ability to detect specific analytes is highly valuable. The sulfur-containing group enhances the compound's ability to interact with metal ions, leading to stable and functional complexes.
In conclusion, 4-(Methylthio)benzenemethanol (CAS No. 3446-90-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an excellent candidate for pharmaceutical development, material science applications, and synthetic chemistry research. As our understanding of its properties continues to evolve, so too will its applications in advancing scientific knowledge and technological innovation.
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